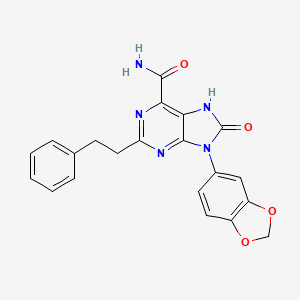

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4/c22-19(27)17-18-20(24-16(23-17)9-6-12-4-2-1-3-5-12)26(21(28)25-18)13-7-8-14-15(10-13)30-11-29-14/h1-5,7-8,10H,6,9,11H2,(H2,22,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTIGIKUHSVXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)CCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the purine core: The purine core can be synthesized via a series of condensation reactions involving formamide and various amines.

Coupling of the benzo[d][1,3]dioxole moiety with the purine core: This step often involves palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

Reduction: Reduction reactions can occur at the carbonyl group in the purine core.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and phenethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Products may include quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent, due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in the context of cancer treatment.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly modulates physicochemical and pharmacological properties. Key analogs include:

Key Observations:

- Lipophilicity : The 2-phenylethyl group in the target compound confers moderate lipophilicity, intermediate between the polar 2-hydroxy-3-methoxyphenyl and the highly lipophilic thiophenyl analogs.

- Receptor Binding : Bulkier substituents (e.g., 2-phenylethyl) may improve affinity for hydrophobic binding pockets, whereas polar groups (e.g., hydroxy-methoxy) favor hydrogen bonding but limit membrane permeability.

- Metabolic Stability : The 2-phenylethyl group is prone to oxidative metabolism via cytochrome P450 enzymes, whereas the 3-methylphenyl analog’s compact structure may resist enzymatic degradation .

Role of the Benzodioxol Moiety at Position 9

The benzodioxol group (C₇H₅O₂) is a common feature in the target compound and its analogs. This moiety:

- Enhances Lipophilicity: Compared to non-aromatic substituents (e.g., tert-butoxycarbonyl in ), benzodioxol improves CNS penetration .

- Influences Electronic Properties : The electron-rich oxygen atoms in benzodioxol may participate in hydrogen bonding or charge-transfer interactions with biological targets .

Physicochemical Properties

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 405.41 g/mol . The structure features a benzodioxole moiety fused with a purine ring, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Antidiabetic Effects :

- In vitro studies have shown that derivatives of benzodioxole can inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For instance, related compounds demonstrated IC50 values as low as 0.68 µM , suggesting strong potential for managing diabetes .

- In vivo experiments using diabetic mice showed significant reductions in blood glucose levels after administration of similar benzodioxole derivatives, indicating their efficacy as antidiabetic agents .

-

Anticancer Properties :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies report IC50 values ranging from 26 to 65 µM , demonstrating significant activity against specific cancer types while sparing normal cells .

- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells by inhibiting key molecular targets involved in cell proliferation and survival .

- Antimicrobial Activity :

The biological activity of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like α-amylase and potentially others involved in metabolic pathways relevant to diabetes and cancer .

- Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways critical for growth and survival in cancer cells.

Case Study 1: Antidiabetic Activity

A study conducted on a series of benzodioxole derivatives found that compound IIc significantly reduced blood glucose levels in streptozotocin-induced diabetic mice. The reduction from 252.2 mg/dL to 173.8 mg/dL over five doses underscores the therapeutic potential of these compounds in diabetes management .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of multiple cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer anticancer therapies .

Data Summary Table

| Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|

| α-Amylase Inhibition | 0.68 | Strong antidiabetic potential |

| Cancer Cell Lines | 26 - 65 | Significant cytotoxicity |

| Antimicrobial Activity | Not specified | Emerging data needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.